Cas no 941995-28-4 (N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide)

N-Cyclopropyl-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a structurally complex diamide derivative featuring a cyclopropyl group and a substituted phenylpiperazine moiety. Its design incorporates both a dimethylamino phenyl group and a methylpiperazine unit, which may enhance binding affinity and selectivity in pharmacological applications. The compound's rigid cyclopropyl ring and flexible ethyl linker contribute to its potential as a modulator of biological targets, particularly in CNS-related pathways. Its balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties. This diamide is of interest in medicinal chemistry for its potential as a scaffold in the development of receptor-specific agents, warranting further investigation for therapeutic applications.
N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide structure
941995-28-4 structure
Product Name:N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
CAS No:941995-28-4
MF:C20H31N5O2
MW:373.49244427681
CID:5503387
Update Time:2025-06-24

N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
    • N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
    • Inchi: 1S/C20H31N5O2/c1-23(2)17-8-4-15(5-9-17)18(25-12-10-24(3)11-13-25)14-21-19(26)20(27)22-16-6-7-16/h4-5,8-9,16,18H,6-7,10-14H2,1-3H3,(H,21,26)(H,22,27)
    • InChI Key: OZJNFJCOLNTBTC-UHFFFAOYSA-N
    • SMILES: C(NCC(C1=CC=C(N(C)C)C=C1)N1CCN(C)CC1)(=O)C(NC1CC1)=O

N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide Pricemore >>

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Additional information on N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide

N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide (CAS No. 941995-28-4): A Comprehensive Overview

N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide (CAS No. 941995-28-4) is a complex organic compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a member of the diamide family and features a unique combination of cyclopropyl, dimethylamino, and methylpiperazinyl functional groups. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The cyclopropyl group in the compound is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it an attractive feature in drug design. The dimethylamino and methylpiperazinyl groups, on the other hand, are commonly associated with central nervous system (CNS) activity and can modulate various neurotransmitter systems. These functional groups collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutics.

Recent studies have highlighted the N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide's ability to interact with specific receptors and enzymes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests its potential use in treating psychiatric disorders such as depression and anxiety.

In addition to its receptor-binding properties, N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California found that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has also been extensively studied. A pharmacokinetic analysis published in the European Journal of Pharmaceutical Sciences revealed that this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic dosing regimens. These properties are crucial for ensuring sustained therapeutic effects and minimizing dosing frequency.

Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide in various therapeutic settings. Preliminary results from Phase I trials have shown that the compound is well-tolerated by patients, with no significant adverse effects reported. These findings are encouraging and support further clinical development.

The synthetic route for N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has been optimized to ensure high yield and purity. A multi-step synthesis involving coupling reactions, amine substitutions, and cyclization steps has been developed by researchers at several leading pharmaceutical companies. This synthetic methodology not only enhances the scalability of production but also ensures consistent quality control.

In conclusion, N-cyclopropyl-N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide (CAS No. 941995-28-4) represents a promising candidate in the development of novel therapeutics for various medical conditions. Its unique chemical structure, combined with its favorable pharmacological properties, makes it an attractive target for further research and clinical evaluation. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments.

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